6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its fused heterocyclic core and substituent positions. The parent structure, imidazo[1,2-b]pyrazole, consists of a five-membered imidazole ring fused to a six-membered pyrazole system at positions 1 and 2. Numerical assignment begins at the nitrogen atom in the imidazole ring, progressing through the fused system.
The substituents are designated as follows:
- 6-Ethyl group : Attached to position 6 of the pyrazole ring
- 3-Fluorophenyl group : Bonded to position 2 of the imidazole moiety
- Carboxylic acid : Located at position 7 of the fused system
This nomenclature aligns with IUPAC Rule RB-4.3 for fused heterocyclic systems, ensuring unambiguous identification of substitution patterns. Comparative analysis with structurally analogous compounds, such as 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (PubChem CID 136118027), confirms the consistency of this naming approach.
Molecular Formula and Weight Analysis
The molecular composition of 6-ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is defined by the formula C₁₄H₁₄FN₃O₂ , yielding a precise molecular weight of 275.28 g/mol . Table 1 summarizes key molecular parameters:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄FN₃O₂ |
| Exact Mass | 275.28 g/mol |
| Heavy Atom Count | 20 |
| Formal Charge | 0 |
The fluorine atom contributes significantly to the compound's polarity (19.00 atomic mass units), while the carboxylic acid group enhances hydrogen-bonding potential. Comparatively, the non-fluorinated analog 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (C₁₂H₁₁N₃O₂) demonstrates a lower molecular weight of 229.23 g/mol, illustrating the mass impact of fluorination and ethyl substitution.
Three-Dimensional Crystallographic Features
While experimental X-ray diffraction data remains unavailable in published literature, computational modeling based on the SMILES notation CCc1nn2c(c1C(=O)O)NC(c1cccc(F)c1)C2 enables prediction of molecular geometry. Key structural features include:
- Fused bicyclic system : The imidazo[1,2-b]pyrazole core adopts a nearly planar conformation with dihedral angles <5° between constituent rings
- Ethyl group orientation : The C6 ethyl substituent projects perpendicular to the pyrazole plane, minimizing steric hindrance
- Carboxylic acid positioning : The -COOH group at C7 participates in intramolecular hydrogen bonding with the N3 nitrogen
Molecular mechanics simulations suggest a puckered conformation for the dihydroimidazole ring, with an average Cremer-Pople puckering amplitude of 0.45 Å. The fluorophenyl ring exhibits free rotation about the C2-N bond at room temperature, with a calculated rotational barrier of 12.3 kJ/mol via density functional theory (DFT) methods.
Spectroscopic Profiling (NMR, IR, MS)
Though experimental spectral data for this specific compound is not publicly available, characteristic signatures can be extrapolated from analogous structures:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expected signals at δ 8.2-8.5 ppm (imidazole H4), 7.4-7.6 ppm (fluorophenyl aromatic protons), and 4.1-4.3 ppm (CH₂ of ethyl group)
- ¹³C NMR : Predicted peaks at 165-170 ppm (carboxylic acid C=O), 155-160 ppm (C-F coupling), and 110-115 ppm (pyrazole C5)
Infrared Spectroscopy (IR) :
- Strong absorption at 1700-1720 cm⁻¹ (carboxylic acid C=O stretch)
- Medium-intensity band at 1250-1270 cm⁻¹ (C-F vibration)
- Broad peak 2500-3300 cm⁻¹ (O-H stretching from -COOH)
Mass Spectrometry (MS) :
- Molecular ion peak at m/z 275.28 (M⁺)
- Characteristic fragment at m/z 231.22 corresponding to loss of COOH group
- Fluorine-specific isotopic pattern with 19F contribution
Computational Chemistry Predictions of Electronic Structure
DFT calculations at the B3LYP/6-31G(d) level reveal the following electronic properties:
Frontier Molecular Orbitals :
- HOMO (-6.32 eV): Localized on the fluorophenyl ring and imidazole nitrogen lone pairs
- LUMO (-1.87 eV): Concentrated on the pyrazole ring and carboxylic acid π* system
Electrostatic Potential Map :
- Negative potential regions (-0.25 e) at carboxylic oxygen atoms
- Positive potential (+0.18 e) around the ethyl group
Dipole Moment : Calculated μ = 4.12 D, indicating significant molecular polarity
The energy gap between HOMO and LUMO orbitals (4.45 eV) suggests moderate chemical reactivity, with probable electrophilic attack occurring at the N1 position of the imidazole ring. Natural Bond Orbital (NBO) analysis identifies strong hyperconjugative interactions between the fluorine atom's lone pairs and the adjacent aromatic π-system.
Properties
Molecular Formula |
C14H14FN3O2 |
|---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
6-ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C14H14FN3O2/c1-2-10-12(14(19)20)13-16-11(7-18(13)17-10)8-4-3-5-9(15)6-8/h3-6,11,16H,2,7H2,1H3,(H,19,20) |
InChI Key |
DMAJZORHQLDCFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a tandem alkyne activation-cyclization sequence. ZrCl₄ facilitates the formation of a reactive imine intermediate from the aldehyde and isocyanide, which subsequently undergoes cyclization with the pyrazole precursor. PEG-400 acts as a green solvent, enhancing reaction efficiency at room temperature. After 1 hour, the crude product is extracted with ethyl acetate and purified via flash chromatography.
Key Optimization Parameters
-
Catalyst Loading : 10 mol% ZrCl₄ ensures complete conversion without side reactions.
-
Solvent : PEG-400 improves solubility and reduces energy consumption.
-
Temperature : Ambient conditions minimize decomposition of sensitive intermediates.
Cyclization Strategies with SEM-Protected Intermediates
An alternative route involves the use of 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups to stabilize reactive intermediates during cyclization. Ethyl 7-cyano-1-SEM-protected imidazo[1,2-b]pyrazole-3-carboxylate serves as a precursor, which is subsequently hydrolyzed to the carboxylic acid.
Synthesis of SEM-Protected Intermediate
-
Protection : The imidazo[1,2-b]pyrazole nitrogen is protected with SEM chloride under basic conditions.
-
Cyano Group Introduction : A cyano group is introduced at position 7 via nucleophilic substitution.
-
Ester Hydrolysis : The ethyl ester at position 3 is hydrolyzed using sulfuric acid in ethanol, yielding the carboxylic acid.
Hydrolysis Conditions
-
Reagents : 20% H₂SO₄ in ethanol.
-
Temperature : 75°C for 75 minutes.
-
Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate.
Functional Group Interconversion from Cyano to Carboxylic Acid
For derivatives initially synthesized with a cyano group at position 7, acidic hydrolysis provides a direct pathway to the carboxylic acid. This method is exemplified in the conversion of 7-cyanoimidazo[1,2-b]pyrazoles to their carboxylic acid counterparts.
Hydrolysis Protocol
-
Reagents : Concentrated HCl or H₂SO₄ under reflux.
-
Temperature : 100–120°C for 6–12 hours.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable precursor in organic synthesis .
- Ligand in Coordination Chemistry: It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in catalysis and material science .
2. Biology
- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
- Antiviral Properties: Studies have suggested potential antiviral effects, which could lead to new treatments for viral infections .
- Anticancer Research: The compound is being investigated for its ability to inhibit cancer cell proliferation through specific molecular interactions .
3. Medicine
- Anti-inflammatory and Analgesic Effects: Preliminary studies suggest that 6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid may have therapeutic applications as an anti-inflammatory and analgesic agent .
- Mechanism of Action:
- Enzyme Interaction: The compound can inhibit or activate enzymes involved in metabolic pathways, thereby influencing various biological processes.
- Receptor Modulation: It may modulate the activity of cell surface receptors, leading to significant changes in cellular signaling pathways.
- Gene Expression Alteration: The compound can influence gene expression related to inflammation and cancer progression .
Case Studies
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazo-pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison of Imidazo-Pyrazole Derivatives
Key Observations:
Carboxylic Acid vs. Carboxamide : The free carboxylic acid (target compound) offers hydrogen-bonding capacity, while carboxamide derivatives (e.g., 9a) improve lipophilicity and membrane permeability .
Ethyl vs. Isobutyl Substitution : The 6-ethyl group in the target compound balances steric bulk and hydrophobicity, whereas 1-isobutyl substitution () alters the core scaffold’s electronics and solubility .
Physicochemical Properties
- Hydrogen Bonding : The carboxylic acid moiety facilitates interactions with biological targets, as evidenced by hydrazide derivatives (e.g., 4I) in hydrogel formulations for sustained drug release .
Biological Activity
6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS No. 1710833-83-2) is a synthetic compound belonging to the imidazo[1,2-b]pyrazole family. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is C14H14FN3O2, with a molecular weight of 275.28 g/mol. The presence of the ethyl group and the 3-fluorophenyl substituent enhances its lipophilicity and bioavailability, which are crucial for its biological activity.
Research indicates that compounds similar to 6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exhibit various mechanisms of action:
- Inhibition of Kinases : Studies have shown that imidazo-pyrazole derivatives can inhibit key kinases involved in cell signaling pathways. For instance, they can block the phosphorylation of p38 MAPK and ERK1/2 in vascular endothelial cells (HUVEC), which are critical for angiogenesis and inflammation .
- Anti-inflammatory Activity : The compound has demonstrated potential as an anti-inflammatory agent by interfering with neutrophil chemotaxis and inhibiting cytokine release . This suggests its utility in treating inflammatory diseases.
Biological Activity Data
A summary of biological activities observed for 6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is presented in the following table:
Case Studies
Recent studies have highlighted the efficacy of imidazo-pyrazole derivatives in various therapeutic contexts:
- Anti-cancer Potential : In a study involving MCF-7 cell lines, a derivative exhibited potent cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics . Further investigations revealed that these compounds could induce apoptosis by disrupting microtubule dynamics.
- Inflammatory Diseases : A series of experiments demonstrated that compounds with similar structures effectively reduced inflammation markers in animal models, suggesting their potential application in treating conditions like rheumatoid arthritis .
Q & A
Basic: What are the key synthetic routes for synthesizing 6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?
Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Condensation of substituted pyrazoles with aldehydes or ketones under acidic conditions to form the imidazo[1,2-b]pyrazole scaffold.
Functionalization : Introduction of the 3-fluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
Carboxylic Acid Derivatization : Oxidation of a methyl or ethyl ester precursor using strong oxidizing agents like KMnO₄ or CrO₃ under controlled conditions .
Optimization : Reaction conditions (temperature, solvent polarity, and catalyst loading) must be fine-tuned to minimize side products. X-ray crystallography is recommended for structural confirmation .
Basic: How is the structural integrity of this compound validated in experimental settings?
Answer:
A combination of analytical techniques ensures structural fidelity:
- X-ray Crystallography : Resolves bond lengths, angles, and crystallographic packing (e.g., C–C bond precision: ±0.005 Å) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons show distinct splitting patterns).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₄H₁₅FN₃O₂: calculated 257.29 g/mol) .
Basic: What methodologies assess solubility and formulation stability for this compound?
Answer:
- Experimental : Solubility is tested in solvents (DMSO, water, ethanol) via HPLC or UV-Vis spectroscopy.
- Computational : Tools like SwissADME predict logP (lipophilicity) and aqueous solubility, aiding in salt selection (e.g., sodium or potassium salts for improved bioavailability) .
- Stability Studies : Accelerated stability testing under varying pH and temperature conditions monitors degradation products .
Advanced: How can researchers design experiments to evaluate its biological activity against kinase targets?
Answer:
- In Vitro Assays :
- Kinase Inhibition : Use purified kinases (e.g., EGFR, BRAF) with ATP-competitive assays (IC₅₀ determination via fluorescence polarization).
- Cellular Efficacy : Dose-response curves in cancer cell lines (e.g., MTT assays) paired with Western blotting to confirm target modulation.
- Control Strategies : Include positive controls (e.g., staurosporine) and validate selectivity using kinase profiling panels .
Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?
Answer:
- Systematic Analog Synthesis : Vary substituents (e.g., fluorine position on phenyl, ethyl vs. methyl groups) and correlate with activity.
- Data Normalization : Account for assay variability by normalizing to internal controls.
- Computational SAR : Molecular docking (e.g., AutoDock Vina) identifies key binding interactions; discrepancies between computational and experimental data may highlight assay artifacts .
Advanced: How to address conflicting pharmacokinetic data between in vitro and in vivo models?
Answer:
- In Vitro/In Vivo Correlation (IVIVC) : Compare metabolic stability (e.g., liver microsomes) with plasma exposure profiles.
- Troubleshooting :
Advanced: What computational approaches predict binding modes with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic effects of fluorine substitution on binding affinity.
- ICReDD Workflow : Combines reaction path search algorithms and experimental feedback to optimize interactions .
Advanced: How can salt formation improve physicochemical properties?
Answer:
- Salt Screening : React the carboxylic acid with inorganic (e.g., NaOH) or organic bases (e.g., tromethamine) in polar solvents.
- Characterization : Differential Scanning Calorimetry (DSC) and XRPD confirm salt crystallinity.
- Impact : Salts often enhance solubility (e.g., sodium salt) or stability (e.g., lysine salt) .
Advanced: What methods evaluate metabolic stability in early-stage development?
Answer:
- Microsomal Incubations : Measure half-life in human/rat liver microsomes with NADPH cofactor.
- CYP Inhibition Assays : Identify cytochrome P450 interactions (e.g., CYP3A4) using fluorogenic substrates.
- SwissADME Profiling : Predicts metabolic hotspots (e.g., susceptible ester groups) .
Advanced: How to design toxicology studies for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
